REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][CH2:2][NH:1][C:10](=[O:12])[CH3:11]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NCCC1=NC=CC=C1
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Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.57 g
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate)
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Name
|
|
Type
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product
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Smiles
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N1=C(C=CC=C1)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |